1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine
Overview
Description
1-[3-Ethyl-1-(methoxymethyl)-1h-1,2,4-triazol-5-yl]piperazine is a useful research compound. Its molecular formula is C10H19N5O and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Piperazine, for instance, is known to act as an anthelmintic, paralyzing parasites to allow for their removal or expulsion from the host body . 1,2,4-Triazole derivatives, on the other hand, have been found to bind with high affinity to multiple receptors, suggesting potential for the development of new therapeutics .
Mode of action
Piperazine compounds generally exert their anthelmintic action by paralyzing parasites . 1,2,4-Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of action
1,2,4-triazole derivatives have been found to exhibit a range of biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[5-ethyl-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-3-9-12-10(15(13-9)8-16-2)14-6-4-11-5-7-14/h11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDNDZITFZMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)N2CCNCC2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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